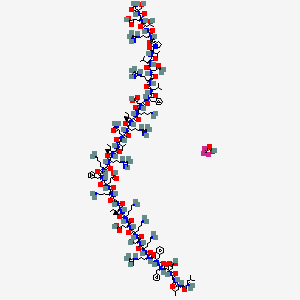

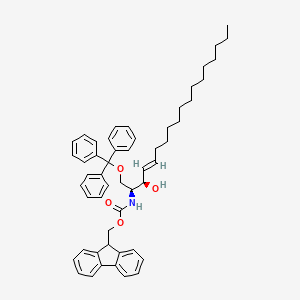

![molecular formula C44H65NO13 B561968 [2-hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] 4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate CAS No. 88899-56-3](/img/structure/B561968.png)

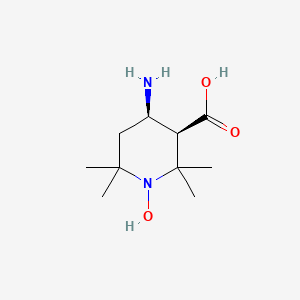

[2-hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] 4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bafilomycin B1 is a toxic macrolide antibiotic used to study cell processes such as autophagy, pH control within cells, and mechanisms of apoptosis .

Synthesis Analysis

The biosynthesis of Bafilomycin B1 involves a series of complex biochemical reactions. The process is governed by gene clusters from Kitasatospora setae KM-6054, which encode the multifunctional polypeptides of bafilomycin polyketide synthases (PKSs). These PKS genes are responsible for bafilomycin biosynthesis, each encoding a specific round of polyketide chain elongation .Molecular Structure Analysis

The molecular structure of Bafilomycin B1 is defined by a 16-membered lactone ring scaffold . The unique and most interesting structural element of the plecomacrolide family, to which Bafilomycin B1 belongs, is the stereospecific formation of an intra-molecular hemiacetal within a long side chain .Chemical Reactions Analysis

The post-polyketide synthase (PKS) tailoring pathway from bafilomycin A1 to B1 in the marine microorganism Streptomyces lohii was elucidated for the first time by in vivo gene inactivation and in vitro biochemical characterization. It was found that fumarate is first adenylated by a novel fumarate adenylyltransferase Orf3 .Aplicaciones Científicas De Investigación

Inhibition of Helicobacter pylori-Induced Cell Vacuolization : Bafilomycin B1 has shown inhibitory effects on macroscopic vacuolization induced by Helicobacter pylori, suggesting its potential as a therapeutic agent in gastritis treatment (Papini et al., 1993).

Antibacterial and Antifungal Properties : The compound exhibits activity against Gram-positive bacteria and fungi, highlighting its role in antimicrobial applications (Werner et al., 1984).

Phytotoxic Activity : Bafilomycin B1 has been identified as having phytotoxic activity, which could be significant in agricultural and environmental sciences (Crevelin et al., 2013).

Neuroprotective Effects : It has shown potential in neuroprotection against autophagic stress, indicating its relevance in neurological research (Shacka et al., 2006).

Impact on Endocytic Transport and Viral Infection : Bafilomycin B1 affects endocytic transport in cells, which has implications in studying viral uncoating and infection (Bayer et al., 1998).

Antifungal and Antineoplastic Activities : It is known for its antifungal and antineoplastic activities, adding to its potential in cancer research and treatment of fungal infections (Zhang et al., 2011).

Role in Inhibiting V-ATPases and P-ATPases : The compound acts as an inhibitor of vacuolar-type and phosphorylated ATPases, crucial in cellular physiology and pathology studies (Dröse & Altendorf, 1997).

Influence on Acidification and Protein Degradation in Lysosomes : Bafilomycin B1's inhibition of acidification in lysosomes is relevant in the context of cellular protein degradation processes (Yoshimori et al., 1991).

Potential in Pediatric Cancer Treatment : The compound has shown effectiveness in targeting both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia, suggesting its potential as a therapeutic agent (Yuan et al., 2015).

Role in Vacuolar-ATPase Mediated Virus Infection : Its inhibition of vacuolar-ATPase (V-ATPase) suggests a role in the study of viral infections, particularly those requiring endosomal acidification (Hunt et al., 2010).

Mecanismo De Acción

Bafilomycin B1, also known as [2-Hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] 4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate, is a macrolide antibiotic isolated from Streptomyces sp . This compound exhibits a wide range of biological activities and has a significant impact on various cellular processes.

Target of Action

The primary target of Bafilomycin B1 is the V-type proton ATPase catalytic subunit A . This enzyme is a membrane-spanning proton pump that acidifies either the extracellular environment or intracellular organelles such as the lysosome of animal cells or the vacuole of plants and fungi .

Mode of Action

Bafilomycin B1 acts as an inhibitor of the V-type proton ATPase catalytic subunit A . By inhibiting this enzyme, Bafilomycin B1 disrupts the normal functioning of the proton pump, thereby affecting the acidification process within the cell .

Biochemical Pathways

The inhibition of the V-type proton ATPase by Bafilomycin B1 affects various biochemical pathways within the cell. For instance, it disrupts the normal functioning of lysosomes and vacuoles, which play crucial roles in processes such as protein degradation, autophagy, and endocytosis .

Result of Action

The inhibition of the V-type proton ATPase by Bafilomycin B1 can lead to significant changes in cellular processes. For example, it can disrupt autophagy, a cellular process involved in the degradation and recycling of cellular components . This disruption can have profound effects on cellular health and function.

Action Environment

The action of Bafilomycin B1 can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of the V-type proton ATPase and, consequently, the efficacy of Bafilomycin B1 . Additionally, the stability of Bafilomycin B1 may be affected by factors such as temperature and light exposure.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Bafilomycin B1 is a specific inhibitor of vacuolar-type H±ATPase (V-ATPase) . V-ATPase is a membrane-spanning proton pump that acidifies either the extracellular environment or intracellular organelles . The inhibition of V-ATPase by Bafilomycin B1 can induce a cellular stress response, including autophagy and eventual apoptosis .

Cellular Effects

Bafilomycin B1 has been found to act as ionophores, transporting potassium K+ across biological membranes and leading to mitochondrial damage and cell death . It specifically targets the vacuolar-type H±ATPase (V-ATPase) enzyme . At higher micromolar concentrations, Bafilomycin B1 also acts on P-type ATPases .

Molecular Mechanism

Bafilomycin B1 binds with nanomolar efficiency to the V o c subunit of the V-ATPase complex and inhibits proton translocation . This inhibition of V-ATPase can induce a cellular stress response, including autophagy and eventual apoptosis .

Temporal Effects in Laboratory Settings

The effects of Bafilomycin B1 on cells can change over time. For instance, treatment of fasted trout hepatocytes with Bafilomycin B1 lowered the mRNA levels of many of the gluconeogenesis-related genes and increased those of genes involved in intracellular lipid stores .

Metabolic Pathways

Bafilomycin B1 is involved in the metabolic pathway of proton transport across membranes via the inhibition of V-ATPase . This can affect the acidification of the extracellular environment or intracellular organelles .

Transport and Distribution

Bafilomycin B1 is transported and distributed within cells and tissues via its interaction with V-ATPase . It can affect the acidification of the extracellular environment or intracellular organelles .

Subcellular Localization

Bafilomycin B1 localizes to the V-ATPase enzyme, a membrane-spanning proton pump that acidifies either the extracellular environment or intracellular organelles . This includes the lysosome of animal cells or the vacuole of plants and fungi .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Bafilomycin B1 involves several steps, including protection of functional groups, coupling reactions, and deprotection reactions.", "Starting Materials": [ "4,4-dimethyl-1,3-dioxane-2-one", "L-valine", "L-phenylalanine", "L-leucine", "L-isoleucine", "L-lysine", "L-aspartic acid", "L-arginine", "L-proline", "L-threonine", "L-serine", "L-alanine", "L-methionine", "L-cysteine", "L-tyrosine", "L-glutamic acid", "L-histidine", "L-tryptophan", "L-ornithine" ], "Reaction": [ "Protection of carboxylic acid groups with tert-butyldimethylsilyl chloride and imidazole", "Coupling of protected amino acids with 4,4-dimethyl-1,3-dioxane-2-one using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine as catalysts", "Deprotection of tert-butyldimethylsilyl groups using tetrabutylammonium fluoride", "Coupling of deprotected amino acids with 4,4-dimethyl-1,3-dioxane-2-one using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine as catalysts", "Deprotection of tert-butyldimethylsilyl groups using tetrabutylammonium fluoride", "Coupling of deprotected amino acids with 4,4-dimethyl-1,3-dioxane-2-one using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine as catalysts", "Deprotection of tert-butyldimethylsilyl groups using tetrabutylammonium fluoride", "Coupling of deprotected amino acids with 4,4-dimethyl-1,3-dioxane-2-one using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine as catalysts", "Deprotection of tert-butyldimethylsilyl groups using tetrabutylammonium fluoride", "Coupling of deprotected amino acids with 4,4-dimethyl-1,3-dioxane-2-one using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine as catalysts", "Deprotection of tert-butyldimethylsilyl groups using tetrabutylammonium fluoride", "Coupling of deprotected amino acids with 4,4-dimethyl-1,3-dioxane-2-one using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine as catalysts", "Deprotection of tert-butyldimethylsilyl groups using tetrabutylammonium fluoride", "Coupling of deprotected amino acids with 4,4-dimethyl-1,3-dioxane-2-one using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine as catalysts", "Deprotection of tert-butyldimethylsilyl groups using tetrabutylammonium fluoride", "Final deprotection of tert-butyldimethylsilyl groups using tetrabutylammonium fluoride" ] } | |

Número CAS |

88899-56-3 |

Fórmula molecular |

C44H65NO13 |

Peso molecular |

816.0 g/mol |

Nombre IUPAC |

[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate |

InChI |

InChI=1S/C44H65NO13/c1-23(2)41-28(7)35(56-37(49)18-17-36(48)45-38-31(46)15-16-32(38)47)22-44(53,58-41)30(9)40(51)29(8)42-33(54-10)14-12-13-24(3)19-26(5)39(50)27(6)20-25(4)21-34(55-11)43(52)57-42/h12-14,17-18,20-21,23,26-30,33,35,39-42,46,50-51,53H,15-16,19,22H2,1-11H3,(H,45,48)/b14-12+,18-17+,24-13+,25-20+,34-21-/t26-,27+,28-,29-,30-,33-,35+,39-,40+,41+,42+,44+/m0/s1 |

Clave InChI |

KFUFLYSBMNNJTF-ANDWMEETSA-N |

SMILES isomérico |

C[C@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)OC(=O)/C=C/C(=O)NC3=C(CCC3=O)O)O)O)OC)/C |

SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C |

SMILES canónico |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C |

Apariencia |

White powder |

Sinónimos |

Setamycin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate](/img/structure/B561886.png)

![[N-(2-Maleimidoethyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide, Technical Grade](/img/structure/B561889.png)

![(4As)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B561901.png)

![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B561902.png)